molecular formula C19H13NO2 B3054019 2,6-Dibenzoylpyridine CAS No. 5768-24-1

2,6-Dibenzoylpyridine

Cat. No.: B3054019
CAS No.: 5768-24-1
M. Wt: 287.3 g/mol
InChI Key: XXXPPUBHAGQUNW-UHFFFAOYSA-N
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Description

2,6-Dibenzoylpyridine is a useful research compound. Its molecular formula is C19H13NO2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,6-Dibenzoylpyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. This method allows for the efficient formation of the compound under controlled conditions, optimizing yield and purity . The compound serves as a precursor for various derivatives with enhanced biological properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, derivatives of this compound were shown to inhibit cell growth in a dose-dependent manner. In one study, the IC50 values ranged from 1.45 to 4.25 μM against multiple cancer cell lines, indicating potent activity .

Cell Line IC50 (μM)
HEp-21.45
NCI-H4604.25
LN-2292.10

These findings suggest that this compound and its derivatives could be promising candidates for further development as anticancer agents.

The mechanism by which this compound exerts its antiproliferative effects appears to involve cell cycle arrest at the G2/M phase. This was evidenced by a significant accumulation of cells in this phase following treatment with the compound, indicating a targeted approach to disrupting cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that certain derivatives possess broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds derived from the this compound core demonstrated enhanced antibacterial effects compared to standard treatments .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-tumor Efficacy : A study involving dimeric thiosemicarbazones based on the this compound framework revealed greater anti-proliferative activity than traditional iron chelators like desferrioxamine. This underscores the compound's potential as a lead structure for developing new anti-tumor agents .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the benzoyl groups can significantly affect biological activity. For example, substituents at specific positions on the phenyl rings have been linked to enhanced selectivity and potency against cancer cells .
  • Potential in Drug Development : The diverse biological activities of this compound derivatives position them as valuable scaffolds in drug discovery pipelines aimed at treating cancer and infectious diseases .

Properties

IUPAC Name

(6-benzoylpyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXPPUBHAGQUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311713
Record name 2,6-Dibenzoylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-24-1
Record name NSC244984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibenzoylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminium trichloride (5.1 g, 3.18 mmol) was added to a suspension of 2,6-bis(chlorocarbonyl)pyridine (3.7 g, 18 mmol) in 200 ml of benzene. The reaction mixture was heated to 60° C. and kept at that temperature for 4 h and subsequently for 16 h at room temperature. The mixture was poured into water, the organic layer was separated and evaporated to dryness. The residue was dissolved in CH2Cl2 and filtered. Removal of CH2Cl2 in vacuum yielded 3.0 g (58%) of product.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

20.0 g (98 mmol) pyridine-2,6-dicarboxylic acid chloride in 250 ml of dry benzene were mixed with 32.4 g (243 mmol) of anhydrous aluminum trichloride under an argon atmosphere in a 500 ml round-bottom flask fitted with a reflux condenser. The batch was stirred for 4 hours under reflux, was then cooled and stirred overnight at room temperature (“RT”), and was then stirred for a further 6 hours under reflux. After cooling, the batch was carefully poured into 500 ml of iced water. The organic phase was separated and the aqueous phase was washed twice with 100 ml diethyl ether each time. The combined organic phases were washed twice with 100 ml water each time and were then dried over sodium sulphate. The solvents were removed in a rotary evaporator and the product was recrystallized from diethyl ether. Yield: 16.80 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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